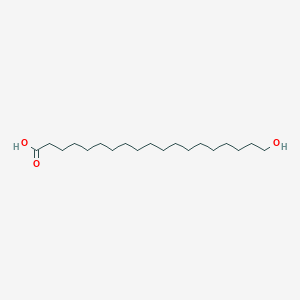

19-Hydroxynonadecanoic acid

説明

Classification and Structural Context within Hydroxy Fatty Acids

19-Hydroxynonadecanoic acid is formally classified as an ω-hydroxy-long-chain fatty acid. ebi.ac.uk This classification is determined by the presence of a hydroxyl (-OH) group at the carbon atom furthest from the carboxyl (-COOH) group in a fatty acid with a backbone of 12 or more carbon atoms. The term "long-chain" typically refers to fatty acids with 13 to 21 carbon atoms. ebi.ac.uk Its parent compound is nonadecanoic acid, a straight-chain saturated fatty acid with 19 carbon atoms. ebi.ac.ukebi.ac.uk The addition of the hydroxyl group at the 19th carbon atom imparts distinct chemical properties compared to its non-hydroxylated counterpart, influencing its polarity and potential for chemical reactions.

Hydroxy fatty acids (HFAs) are a broad class of compounds that are widespread in nature, found in bacteria, yeasts, fungi, plants, and animals. nih.govresearchgate.net They are categorized based on the position of the hydroxyl group along the carbon chain, which can be at the alpha (α), beta (β), or omega (ω) position, or at a mid-chain location. nih.gov The specific position of the hydroxyl group is crucial in determining the molecule's biological function and potential applications. For instance, ω-hydroxy fatty acids are key monomers in the formation of biopolymers like cutin and suberin in plants, which form protective layers. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | C19H38O3 |

| Molecular Weight | 314.5 g/mol |

| Classification | ω-hydroxy-long-chain fatty acid |

| Parent Compound | Nonadecanoic acid |

Historical Perspective and Emerging Research Significance of Long-Chain Hydroxy Fatty Acids

The study of fatty acids has a rich history, with early research in the 19th century focusing on their basic chemical properties and their role as components of fats and oils. A significant milestone in fatty acid research was the discovery of essential fatty acids by George and Mildred Burr in the late 1920s, which highlighted their critical role in nutrition and health. This foundational work paved the way for a deeper exploration of the diverse structures and functions of various fatty acid families.

Long-chain hydroxy fatty acids, while known to exist in nature, have gained increasing research attention in more recent decades due to advancements in analytical techniques and a growing interest in renewable resources and biocompatible materials. nih.govresearchgate.net Initially, much of the research on these compounds was centered on their role as structural components of plant polymers like suberin, a complex polyester found in the cell walls of certain plant tissues, including bark and roots. researchgate.netaalto.fi Suberin is known for its protective barrier properties, and ω-hydroxy fatty acids are critical building blocks of this polymer. nih.govnih.gov

The emerging significance of long-chain hydroxy fatty acids stems from their versatile potential applications. nih.govnih.gov Their bifunctional nature, with both a carboxyl and a hydroxyl group, makes them valuable precursors for the synthesis of polymers, such as polyesters, with potential uses in biodegradable plastics and other materials. researchgate.net Furthermore, the biological activities of some hydroxy fatty acids, including antimicrobial and anti-inflammatory properties, have opened up avenues for their investigation in the pharmaceutical and cosmetic industries. nih.govresearchgate.net The production of long-chain hydroxy fatty acids through microbial conversion is an area of active research, offering a more sustainable alternative to chemical synthesis. nih.govresearchgate.net This biotechnological approach utilizes microorganisms to introduce hydroxyl groups onto fatty acid chains, providing a pathway to a variety of hydroxy fatty acids for diverse applications. nih.gov

| Research Area | Significance |

|---|---|

| Biopolymer Synthesis | Serve as monomers for biodegradable polyesters. |

| Pharmaceuticals | Potential antimicrobial and anti-inflammatory activities. |

| Cosmetics | Used as emulsifiers, emollients, and viscosity modifiers. |

| Biotechnology | Sustainable production through microbial fermentation. |

特性

IUPAC Name |

19-hydroxynonadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h20H,1-18H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEAKSNIGVHVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCO)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of 19 Hydroxynonadecanoic Acid

Identification in Microbial Systems

Microorganisms are a significant source of a vast array of secondary metabolites, including a variety of fatty acids. 19-Hydroxynonadecanoic acid and its related compounds have been identified as metabolites in fungi, bacteria, and nematodes.

The lichen genus Usnea, a symbiotic association of a fungus and an alga, is known for producing a rich diversity of secondary metabolites. nih.govnih.gov Phytochemical analyses of various Usnea species have revealed the presence of numerous compounds, including depsides, depsidones, and a range of fatty acids. mdpi.comfrontiersin.org While this compound itself has not been a primary focus of all studies on Usnea, the genus is confirmed to produce structurally related long-chain hydroxylated fatty acids. For instance, a detailed metabolic profiling of several Usnea species identified 2-methylene-3R-carboxy-18R-hydroxynonadecanoic acid. mdpi.com This finding indicates that the fungal symbiont in these lichens possesses the enzymatic machinery to hydroxylate long-chain fatty acids like nonadecanoic acid. The phytochemical profile of Usnea barbata, for example, includes a variety of fatty acids alongside its more well-known constituents like usnic acid. thenaturopathicherbalist.comgoogle.comnih.gov

Table 1: Selected Fatty Acid Derivatives Identified in the Genus Usnea

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| 2-methylene-3R-carboxy-18R-hydroxynonadecanoic acid | C21H38O5 | mdpi.com |

| 18R-hydroxydihydroalloprotolichesterenic acid | Not specified | mdpi.com |

Bacteria are well-known for their capacity to metabolize and transform fatty acids. Nonadecanoic acid, the parent compound of this compound, has been identified as being of plant or bacterial origin. nih.govhmdb.ca Various bacterial species, particularly within the genus Pseudomonas, possess cytochrome P450 enzymes and other hydroxylases that can introduce hydroxyl groups into long-chain fatty acids. nih.govfrontiersin.orgnih.gov For example, Pseudomonas aeruginosa is capable of hydroxylating arachidonic acid to produce 19-hydroxyeicosatetraenoic acid (19-HETE), demonstrating a capacity for ω-1 hydroxylation of long-chain fatty acids. nih.gov Lactic acid bacteria have also been shown to hydroxylate oleic acid. nih.gov While the direct production of this compound by a specific bacterial strain is not extensively documented in readily available literature, the existence of bacterial enzymes capable of hydroxylating fatty acids at various positions suggests that bacteria are potential producers of this compound. dntb.gov.uaresearchgate.net

The nematode Caenorhabditis elegans utilizes a class of signaling molecules called ascarosides for chemical communication, influencing behaviors such as mating, aggregation, and developmental timing. nih.govnih.govproquest.com Ascarosides are glycosides of the dideoxysugar ascarylose (B1226638), which is attached to a fatty acid-derived side chain of varying length and modification. mdpi.comelegansmodel.com The biosynthesis of these ascaroside side chains involves the peroxisomal β-oxidation of very long-chain fatty acids. mdpi.com Notably, a number of ascarosides are derived from hydroxylated long-chain fatty acids. One such example is ascr#34, which is formed from the formal condensation of (18R)-18-hydroxynonadecanoic acid with ascarylopyranose. This indicates that C. elegans produces and utilizes a stereoisomer of this compound as a precursor for a key signaling molecule.

Detection in Plant and Algal Bioresources

Long-chain fatty acids and their derivatives are fundamental components of plant structures and energy reserves. The protective outer layers of plants, the cuticle and suberin, are rich in polyesters derived from hydroxylated fatty acids. The primary constituents of plant cutin are typically C16 and C18 hydroxy and epoxy-hydroxy fatty acids. nih.govacs.orgacs.org Suberin, a related biopolymer found in roots and bark, also contains very-long-chain fatty acids and their derivatives. nih.govmdpi.com While C19 fatty acids are less common than C16 and C18 chains in these structures, the presence of a diverse range of hydroxylated fatty acids in plant polyesters suggests that this compound could be a minor component in some plant species.

Algae are primary producers of a vast array of lipids, including very-long-chain polyunsaturated fatty acids. While research has largely focused on omega-3 and omega-6 fatty acids for their nutritional value, algae also synthesize a wide range of other fatty acids. The enzymatic pathways for fatty acid hydroxylation exist in various microorganisms, and it is plausible that some algal species may produce this compound, although specific detection in algae is not widely reported in the reviewed literature.

Presence in Mammalian Biological Matrices (e.g., Low-Density Lipoproteins, Follicular Fluid)

In mammals, fatty acids are integral to cellular structure, energy metabolism, and signaling. Hydroxylated fatty acids have been detected in various biological fluids and tissues, often as products of lipid peroxidation or enzymatic processes.

Human follicular fluid, the microenvironment of the developing oocyte, has a complex composition that includes a wide array of metabolites, amino acids, and lipids. frontiersin.orgnih.govnih.gov The fatty acid profile of follicular fluid is believed to be important for oocyte quality and subsequent embryo development. bioscientifica.com Metabolomic studies of follicular fluid have identified numerous fatty acids, with palmitic acid, oleic acid, linoleic acid, and stearic acid being among the most abundant. bioscientifica.com While comprehensive lipidomic analyses reveal a vast number of lipid species, the specific detection and quantification of this compound in follicular fluid have not been highlighted in the reviewed literature. frontiersin.orgnih.govoup.com

Table 2: Major Fatty Acids Identified in Human Follicular Fluid

| Fatty Acid | Common Name | Typical Abundance | Reference |

|---|---|---|---|

| C16:0 | Palmitic acid | High | bioscientifica.com |

| C18:1 | Oleic acid | High | bioscientifica.com |

| C18:2 | Linoleic acid | High | bioscientifica.com |

| C18:0 | Stearic acid | High | bioscientifica.com |

Environmental Detection in Soil Organic Matter

Soil organic matter is a complex and heterogeneous mixture of compounds derived from the decomposition of plant, animal, and microbial residues. nih.gov Humic substances, a major component of soil organic matter, are supramolecular associations of smaller molecules, including fatty acids, polysaccharides, and aromatic compounds. nih.govwikipedia.org Long-chain fatty acids in soils are often derived from plant cuticular waxes and suberin, as well as from microbial biomass. researchgate.net These fatty acids can persist in the soil environment due to their hydrophobicity and association with mineral particles. While methods exist for the quantification of long-chain fatty acids in soil and dissolved organic matter, the specific detection of this compound is not commonly reported. researchgate.net However, given its microbial and potential plant origins, it is plausible that this compound is present in soil organic matter, likely at low concentrations.

Biological Roles and Functional Mechanisms of 19 Hydroxynonadecanoic Acid

Activity as a Modulator or Analog in Eicosanoid Systems

Eicosanoids are signaling molecules crucial for regulating various physiological processes, including inflammation and vascular tone. wikipedia.orgrndsystems.com Within this system, the fatty acid 19-hydroxynonadecanoic acid has been investigated primarily for its relationship with the 20-hydroxyeicosatetraenoic acid (20-HETE) signaling pathway.

Interaction with 20-Hydroxyeicosatetraenoic Acid (20-HETE) Pathways

20-HETE is a significant metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes. imrpress.comnih.gov It is a potent vasoconstrictor and plays a critical role as a second messenger in regulating vascular tone and renal function. physiology.orgphysiology.org Research into the structural requirements for 20-HETE's activity has involved the synthesis and testing of various analogs.

This compound is the saturated 19-carbon analog of 20-HETE's unsaturated C19 counterpart (19-hydroxynonadeca-5(Z),8(Z),11(Z),14(Z)-tetraenoic acid). physiology.orgphysiology.org Studies on isolated, pressured rat renal interlobular arteries have demonstrated that this compound acts as a partial antagonist to 20-HETE. physiology.orgpitt.edu When used as a pretreatment, it partially blocks the vasoconstrictor response induced by 20-HETE. physiology.org This antagonist activity suggests that it can interfere with the normal signaling of 20-HETE, highlighting its potential as a modulator in physiological systems where 20-HETE is active.

Structure-Activity Relationship Studies of Hydroxy Fatty Acid Analogs

Structure-activity relationship (SAR) studies have been pivotal in understanding the molecular features necessary for 20-HETE's biological effects. nih.gov These studies have shown that the length of the carbon chain, the position of the hydroxyl group, and the presence of double bonds are all critical determinants of activity. physiology.org

The C19 analog of 20-HETE, which is one carbon shorter, has no intrinsic effect on vascular tone. physiology.org However, its saturated form, this compound, demonstrates weak antagonist activity. physiology.orgpitt.edu Specifically, research indicates that the saturation of the double bonds in 20-HETE analogs diminishes their effectiveness as antagonists. physiology.org While the unsaturated 19-carbon derivative of 20-HETE can completely block the vasoconstrictor response, the saturated version, this compound, only partially blocks it. physiology.org This demonstrates that while the carbon chain length is important, the degree of saturation significantly influences the molecule's ability to interact with and antagonize the 20-HETE pathway.

| Compound | Structural Modification from 20-HETE | Observed Effect on Vascular Tone | Antagonist Activity against 20-HETE |

|---|---|---|---|

| 20-HETE (Parent Compound) | N/A | Potent Vasoconstrictor | N/A |

| 19-Hydroxynonadeca-5(Z),8(Z),11(Z),14(Z)-tetraenoic acid (C19 analog) | Shortened by one carbon | No effect | Complete Blockade |

| This compound (sC19 analog) | Shortened by one carbon, double bonds removed (saturated) | No effect | Partial Blockade |

| Arachidonic Acid (AA) | Lacks 20-hydroxyl group | No effect | Partial Blockade |

Role in Inter-organismal Chemical Communication and Signaling (e.g., Nematode Pheromones)

Chemical signaling is a fundamental mode of communication between organisms. In the world of nematodes, a class of small molecules known as ascarosides serve as crucial pheromones that regulate complex behaviors such as mating, social aggregation, and entry into the stress-resistant "dauer" larval stage. mdpi.comencyclopedia.pubnih.gov

The structure of ascarosides is modular, typically consisting of the dideoxysugar ascarylose (B1226638) linked to a fatty-acid-derived side chain. encyclopedia.pubelifesciences.org The diversity of these signaling molecules arises from variations in the length and modification of these fatty acid side chains. encyclopedia.pub While this compound has not been identified as a specific nematode pheromone itself, its structure as a hydroxy fatty acid is fundamentally related to the building blocks of these critical signaling molecules. The biosynthesis of ascarosides involves pathways analogous to fatty acid metabolism, such as peroxisomal β-oxidation, which plants and nematodes use to modify ascaroside side chains and thus alter their biological message. nih.gov This highlights the central role of fatty acid structures in the chemical language of these organisms.

Influence on Cellular Lipid Homeostasis and Metabolism

As a long-chain hydroxy fatty acid, this compound is expected to participate in cellular lipid homeostasis, the tightly regulated process of managing the synthesis, storage, and breakdown of lipids. chemfont.caebi.ac.uknih.gov Fatty acids are essential for numerous cellular functions, including serving as energy sources, structural components of cell membranes, and precursors for signaling molecules. nih.govfrontiersin.org

Hydroxy fatty acids can be incorporated into cellular lipids like phospholipids (B1166683) in cell membranes or stored in lipid droplets. evitachem.comresearchgate.net The presence of the hydroxyl group can alter the physical properties of the fatty acid, potentially affecting membrane fluidity and the formation of lipid-based structures. evitachem.com Furthermore, as a fatty acid, it can be a substrate for metabolic pathways like β-oxidation, where it would be broken down to produce energy. evitachem.com The regulation of these processes is critical, as disruptions in lipid metabolism are linked to numerous pathological conditions. nih.gov

Exploration of Related Hydroxy Fatty Acid Bioactivities in Research Models

Research into a wide range of hydroxy fatty acids (HFAs) has revealed a diverse array of biological activities, providing a valuable framework for understanding the potential functions of this compound. nih.govgerli.com Studies have demonstrated that the position of the hydroxyl group and the degree of saturation in the fatty acid chain are key determinants of their effects. nih.govfrontiersin.org

For instance, certain HFAs exhibit potent antiproliferative activity against cancer cells. nih.gov One study identified the 6-(S)-HPA regioisomer of hydroxypalmitic acid as a potent antiproliferative agent in A549 lung cancer cells, possibly through the selective inhibition of histone deacetylase (HDAC) class I enzymes. nih.gov In other research, 12-Hydroxystearic acid showed significant cytotoxic activity against several cancer cell lines. frontiersin.org Beyond cancer, HFAs are implicated in inflammation and immunity. The hydroxylation of fatty acids appears to be a key factor for anti-allergic activity observed in compounds isolated from Typhonium blumei. frontiersin.org Fatty acid esters of hydroxy fatty acids (FAHFAs) are another class of endogenous lipids with reported anti-diabetic and anti-inflammatory properties. mdpi.comnih.gov These findings underscore the broad therapeutic and biological potential of the hydroxy fatty acid class of molecules.

| Hydroxy Fatty Acid (or Derivative) | Research Model | Reported Bioactivity | Reference |

|---|---|---|---|

| 6-(S)-Hydroxypalmitic acid (6SHPA) | A549 lung cancer cells | Potent antiproliferative activity; HDAC inhibition | nih.gov |

| 12-Hydroxystearic acid | Three cancer cell lines | Cytotoxic activity (IC50 86.3–119.0 μM) | frontiersin.org |

| 2-Hydroxyoleic acid (Minerval) | In vitro and animal models | Potent anti-cancer activities | gerli.com |

| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Mammalian models | Anti-diabetic, anti-inflammatory, anti-apoptotic activities | mdpi.comnih.gov |

| Hydroxylated fatty acids from Typhonium blumei | In vitro cell line models | Anti-allergic activity | frontiersin.org |

Advanced Analytical and Spectroscopic Methodologies for Research on 19 Hydroxynonadecanoic Acid

Chromatography-Mass Spectrometry (GC-MS and LC-MS) Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 19-hydroxynonadecanoic acid. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are extensively used, each offering distinct advantages.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile compounds like this compound, chemical derivatization is essential to increase their volatility. creative-proteomics.comnih.gov LC-MS, on the other hand, is well-suited for the analysis of non-volatile and thermally labile molecules without the need for derivatization, making it a versatile tool in lipidomics. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, facilitating the determination of the elemental composition of the molecule. nih.gov

Derivatization Strategies for Enhanced Analysis (e.g., Methyl Esters, Trimethylsilyl (B98337) Ethers)

To make this compound amenable to GC-MS analysis, its polar functional groups (carboxyl and hydroxyl) must be derivatized. nih.gov This process reduces their polarity and increases volatility.

Methylation: The carboxylic acid group is commonly converted to its methyl ester. This can be achieved using reagents like methanolic HCl or boron trifluoride-methanol. nih.govnih.gov Kits for fatty acid methylation are also commercially available. nacalai.com

Silylation: The hydroxyl group and the remaining carboxylic acid group (if not already esterified) are typically converted to trimethylsilyl (TMS) ethers and esters, respectively. iuss.org This is accomplished by reacting the analyte with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS).

These derivatization steps significantly improve chromatographic peak shape and enhance the sensitivity of detection by GC-MS. nih.gov

Targeted and Untargeted Lipidomics Approaches

Lipidomics, the large-scale study of lipids, employs both targeted and untargeted approaches to analyze molecules like this compound. creative-proteomics.comresearchgate.net

Targeted Lipidomics: This hypothesis-driven approach focuses on the quantitative analysis of a predefined set of lipids, including this compound. creative-proteomics.com It utilizes techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in conjunction with LC-MS/MS to achieve high sensitivity and specificity. creative-proteomics.comlcms.cz This method is ideal for validating biomarkers or quantifying specific lipid species in complex samples.

Untargeted Lipidomics: This approach aims to comprehensively profile all detectable lipids in a sample to identify novel biomarkers or metabolic pathways. creative-proteomics.comnih.gov It typically uses high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments coupled with LC. creative-proteomics.com Untargeted analysis of tear and meibum samples has been used to assess the abundance of (O-acyl)-omega-hydroxy fatty acids (OAHFAs), a class of lipids that includes esters of this compound. nih.govarvojournals.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of fatty acids. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized this compound) is selected and fragmented through collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). biorxiv.orgnih.gov The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

For hydroxy fatty acids, MS/MS can help determine the position of the hydroxyl group along the acyl chain. nih.govacs.org The fragmentation patterns of derivatized this compound in GC-MS or its ions in LC-MS/MS reveal diagnostic ions that confirm its identity and structure. For instance, in the analysis of suberin monomers, which include ω-hydroxyalkanoic acids, GC-MS analysis of their TMS derivatives provides characteristic mass spectra for identification. acs.org Advanced MS techniques, including multi-stage MS (MSn) and novel ion activation methods, have been crucial in elucidating the complete molecular structures of complex lipids like ultra-long-chain OAHFAs. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural and stereochemical assignment of organic molecules, including this compound. google.com While MS techniques provide information on molecular weight and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of the molecule.

Both ¹H and ¹³C NMR are used. The chemical shifts, coupling constants, and signal intensities in an NMR spectrum provide a wealth of structural information. For complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms.

A significant application of NMR in the study of hydroxy fatty acids is the determination of stereochemistry. researchgate.netacs.org By derivatizing the hydroxyl group with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or newer reagents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), diastereomeric esters are formed. researchgate.netacs.orgacs.org The NMR spectra of these diastereomers will show distinct chemical shifts for the protons near the chiral center, allowing for the assignment of the absolute configuration (R or S) of the hydroxyl group. gsartor.org

Sample Preparation and Isolation Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Thin-Layer Chromatography)

Effective sample preparation is critical for the successful analysis of this compound, as it is often present in complex biological or natural matrices at low concentrations. The goal is to isolate and concentrate the analyte while removing interfering substances.

Liquid-Liquid Extraction (LLE): A classic method for lipid extraction involves partitioning the sample between two immiscible liquid phases. A common LLE method is the Folch extraction, which uses a chloroform/methanol mixture to extract lipids from aqueous samples. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and fractionation. researchgate.netaiche.org It involves passing the sample through a cartridge containing a solid adsorbent. For fatty acids, reversed-phase (e.g., C18) or ion-exchange cartridges can be used. aocs.org For example, ODS (octadecylsilyl) cartridges have been used to enrich long-chain fatty acids from aqueous solutions. aocs.org SPE can also be used to separate different lipid classes from each other. biorxiv.org

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique that can be used for the separation and purification of lipids. While often used for qualitative analysis, preparative TLC can be employed to isolate specific lipid fractions for subsequent analysis by MS or NMR.

The choice of sample preparation method depends on the sample matrix and the subsequent analytical technique. For instance, in the analysis of suberin monomers from cork, alkaline hydrolysis or methanolysis is first performed to break the ester bonds and release the constituent fatty acids, which are then extracted and derivatized for GC-MS analysis. iuss.orgacs.orgcore.ac.uk

Advanced Data Processing and Bioinformatics in Metabolomics and Lipidomics

The large and complex datasets generated by modern MS-based lipidomics and metabolomics experiments require sophisticated data processing and bioinformatics tools for analysis and interpretation. clipidomics.comnih.gov

After data acquisition, the raw data must be processed, which includes steps like peak picking, alignment, and normalization. Following this, statistical analysis is performed to identify significant differences in lipid levels between sample groups. oup.com

Several open-source and commercial software packages are available for lipidomics data analysis. Tools like XCMS, MetaboAnalyst, and Lipidr are used for processing untargeted metabolomics and lipidomics data. clipidomics.com Software such as Skyline is widely used for processing targeted proteomics and metabolomics data. nih.gov These platforms offer functionalities for statistical analysis (e.g., t-tests, ANOVA, principal component analysis (PCA)) and data visualization (e.g., heatmaps, volcano plots). oup.comnih.gov

For lipid identification, software like LipidBlast, LipidMatch, and MS-DIAL compare the experimental MS/MS spectra against spectral libraries or databases. oup.comoup.com The LIPID MAPS consortium provides a comprehensive set of tools and databases for lipid research. nih.gov These bioinformatics tools are essential for translating the vast amount of raw data into meaningful biological insights related to the role of this compound and other lipids in various systems.

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Purpose | Key Considerations |

| GC-MS | Quantification and identification of volatile derivatives. | Requires derivatization (methylation, silylation) to increase volatility. creative-proteomics.comnih.gov |

| LC-MS | Analysis of the intact molecule without derivatization. Suitable for complex mixtures. | High sensitivity and selectivity, especially with HRMS. nih.gov |

| Tandem MS (MS/MS) | Structural elucidation, including locating the hydroxyl group. | Provides characteristic fragmentation patterns for identification. nih.govacs.org |

| NMR Spectroscopy | Unambiguous structure confirmation and stereochemical assignment. | Requires pure samples and can be less sensitive than MS. Chiral derivatizing agents are used for stereochemistry. researchgate.netacs.org |

| Solid-Phase Extraction (SPE) | Sample cleanup, concentration, and fractionation. | Various sorbents (C18, ion-exchange) can be used to isolate fatty acids. researchgate.netaocs.org |

| Liquid-Liquid Extraction (LLE) | Initial extraction of lipids from the sample matrix. | Classic methods like Folch extraction are commonly used. nih.gov |

Synthetic and Derivatization Strategies for 19 Hydroxynonadecanoic Acid in Research Applications

The production and modification of 19-hydroxynonadecanoic acid and other long-chain ω-hydroxy fatty acids are critical for exploring their potential applications. Research has focused on developing sustainable biotechnological routes and efficient chemical syntheses to access these valuable molecules.

Future Research Directions and Unexplored Avenues for 19 Hydroxynonadecanoic Acid

Elucidation of Undiscovered Biological Functions and Regulatory Networks

The complete biological role of 19-hydroxynonadecanoic acid is still far from understood. Future research should prioritize a deep dive into its undiscovered biological functions and the intricate regulatory networks it influences. It is known to be a straight-chain saturated fatty acid and an ω-hydroxy-long-chain fatty acid. ebi.ac.ukebi.ac.uk

Initial studies have identified its presence in various organisms, including plants and bacteria. nih.govebi.ac.uk However, its specific roles in cellular processes, signaling pathways, and as a potential biomarker for disease need to be systematically investigated. For instance, studies have detected hydroxynonadecanoic acid isomers in the context of various health conditions, suggesting a potential role in human pathophysiology. acs.orgulisboa.ptnih.gov Understanding how its synthesis and degradation are regulated within cells and how it interacts with other molecules will be paramount. Investigating its potential as a signaling molecule, similar to other fatty acid derivatives, could open up new avenues in understanding cellular communication.

Identification of Novel Biosynthetic and Degradative Enzymes

The enzymatic machinery responsible for the synthesis and breakdown of this compound is a critical area for future investigation. While general pathways for long-chain fatty acid metabolism are known, the specific enzymes that act on a C19 substrate are not well-defined.

Biosynthesis: The synthesis of long-chain ω-hydroxy fatty acids can be achieved through the enzymatic hydroxylation of fatty acids, often involving cytochrome P450 monooxygenases. acs.orgacs.org Research has demonstrated the potential of engineering microorganisms like Saccharomyces cerevisiae to produce ω-hydroxy fatty acids by introducing specific enzymes. acs.orgacs.orgresearchgate.net Identifying the native enzymes in organisms that naturally produce this compound is a key step. This will involve gene discovery, protein expression, and characterization of enzyme kinetics and substrate specificity.

Degradation: The degradation of long-chain fatty acids typically occurs through β-oxidation. nih.gov However, the specific enzymes and pathways involved in the breakdown of a hydroxylated C19 fatty acid need to be elucidated. In some organisms, the degradation of long-chain fatty acids is a crucial energy-providing process. frontiersin.org Identifying the enzymes responsible for the degradation of this compound will provide insights into its metabolic fate and turnover within biological systems.

| Enzyme Class | Potential Role in this compound Metabolism | Key Research Questions |

| Cytochrome P450 Monooxygenases | Catalyze the terminal hydroxylation of nonadecanoic acid to form this compound. acs.orgacs.org | Which specific P450 enzymes are responsible? What are their substrate specificities and regulatory mechanisms? |

| Acyl-CoA Synthetases | Activate this compound for subsequent metabolic reactions by converting it to its CoA ester. wjgnet.comwikipedia.org | Which acyl-CoA synthetases recognize this compound? |

| β-oxidation Enzymes | Mediate the stepwise breakdown of the this compound carbon chain. nih.gov | How is the hydroxyl group handled during β-oxidation? Are there specialized enzymes for this process? |

| Fatty Alcohol Oxidases | Potentially involved in the oxidation of the terminal hydroxyl group. oup.com | Do these enzymes act on this compound? |

Advanced Structural Characterization of Complex Lipid Conjugates and Metabolites

This compound likely does not exist in isolation within biological systems. It is probably incorporated into more complex lipid structures, such as esters, amides, or other conjugates. Advanced analytical techniques are needed to identify and structurally characterize these complex molecules.

Future research should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to analyze extracts from various biological sources. mdpi.com This will allow for the identification of novel lipid species containing this compound. Understanding the diversity of these conjugates is crucial, as the attached functional groups can significantly alter the molecule's physical properties and biological activity. For example, it could be a component of ceramides (B1148491) or other sphingolipids, which are vital for membrane structure and signaling. biomolther.orgfrontiersin.org

Development of Integrated Multi-Omics Approaches for Comprehensive Profiling

To gain a holistic understanding of the role of this compound, future research must move beyond single-molecule studies and embrace integrated multi-omics approaches. dokumen.pub This involves combining metabolomics, proteomics, transcriptomics, and genomics to create a comprehensive picture of the metabolic and signaling networks in which this fatty acid participates.

Metabolomic profiling can quantify the levels of this compound and its metabolites in different tissues and conditions. nih.govfrontiersin.org By correlating these changes with proteomic and transcriptomic data, researchers can identify the enzymes and regulatory proteins that are associated with its metabolism. This integrated approach will be instrumental in building predictive models of how perturbations in this compound levels can impact cellular function and organismal health. Such studies could reveal its involvement in pathways like glycerophospholipid metabolism, which has been highlighted in various research contexts. frontiersin.org

Ecological Significance and Environmental Fate in Biogeochemical Cycles

The role of this compound extends beyond individual organisms to entire ecosystems. As a component of plant cuticles and microbial lipids, it can influence interactions between organisms and their environment. wikipedia.org

Future research should investigate the distribution of this compound in different environments, such as soil and aquatic systems. Understanding its sources, sinks, and turnover rates will shed light on its role in biogeochemical cycles. Its degradation by microorganisms is a key aspect of its environmental fate. europa.eu Studies on its biodegradability will be essential to assess its persistence and potential for bioaccumulation in the environment. europa.eu While long-chain fatty acids can be readily biodegraded, the presence of a hydroxyl group may influence this process. europa.euopenrepository.com

Q & A

Q. How does this compound participate in stress-response metabolic pathways?

- Methodology : Integrate transcriptomic and lipidomic datasets from stress-treated organisms (e.g., drought-exposed moss). Use pathway enrichment tools to link its accumulation to specific enzymatic activity (e.g., lipoxygenases) .

Methodological Notes

- Data Analysis : Use tools like XCMS Online or MetaboAnalyst for peak alignment and statistical modeling .

- Synthesis Challenges : Address low yields in hydroxylation steps by testing bioengineered enzymes (e.g., E. coli-expressed P450s) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。